molecular formula C10H9NO3 B6256298 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 336783-92-7

4-hydroxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B6256298
CAS RN: 336783-92-7
M. Wt: 191.2
InChI Key:
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Description

4-Hydroxy-1-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound . It has an empirical formula of C10H9NO2 and a molecular weight of 175.18 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid can be represented by the SMILES string Cc1cccc2[nH]c(cc12)C(O)=O . The InChI representation is 1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) .


Chemical Reactions Analysis

Indole-2-carboxylic acid has been used as a reactant for the preparation of spirooxoindolepyrrolidines via a series of reactions including reduction, oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .


Physical And Chemical Properties Analysis

4-Hydroxy-1-methyl-1H-indole-2-carboxylic acid is a solid substance . It has a molecular weight of 175.18 .

Safety and Hazards

The safety information available indicates that 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of research on 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid and other indole derivatives could involve the exploration of their biological activities and the development of novel synthesis methods . Indole derivatives have shown various biologically vital properties and their application in the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylindole", "2-bromoacetic acid", "sodium hydroxide", "hydrogen peroxide", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: 3-methylindole is reacted with 2-bromoacetic acid in the presence of sodium hydroxide to form 4-bromo-1-methyl-1H-indole-2-carboxylic acid.", "Step 2: The resulting product from step 1 is then treated with hydrogen peroxide and sulfuric acid to form 4-bromo-1-methyl-1H-indole-2-carboxylic acid.", "Step 3: The product from step 2 is then treated with sodium bicarbonate to form 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid.", "Step 4: The final product is purified by recrystallization from a mixture of water and ethanol." ] }

CAS RN

336783-92-7

Product Name

4-hydroxy-1-methyl-1H-indole-2-carboxylic acid

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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